3-Mercapto-3-methylbutyl formate

Thermal Stability pH Dependence Coffee Processing

3-Mercapto-3-methylbutyl formate (CAS 50746-10-6) is a sulfur-containing ester (thiol formate) classified as a flavoring agent. It possesses an exceptionally low odor threshold of 2–5 ppt (parts per trillion) in air and is characterized by sensory descriptors including blackcurrant, roasty, catty, and tropical fruit notes.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 50746-10-6
Cat. No. B133599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-3-methylbutyl formate
CAS50746-10-6
Synonyms3-Mercapto-3-methyl-1-butanol 1-Formate; 
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC(C)(CCOC=O)S
InChIInChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3
InChIKeyVTAPYUYITKYXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-3-methylbutyl formate (CAS 50746-10-6): A Potent Sulfur-Containing Flavor Ester for Coffee and Savory Applications


3-Mercapto-3-methylbutyl formate (CAS 50746-10-6) is a sulfur-containing ester (thiol formate) classified as a flavoring agent. It possesses an exceptionally low odor threshold of 2–5 ppt (parts per trillion) in air [1] and is characterized by sensory descriptors including blackcurrant, roasty, catty, and tropical fruit notes [2]. The compound is recognized as a character-impact odorant in roasted coffee and pan-roasted sesame seeds [3]. It holds FEMA GRAS status (FEMA No. 3855) and JECFA approval (JECFA No. 549) for use as a food flavoring agent [4][5].

Sensory Potency
Reported odor threshold of 2–5 ppt in air, enabling high-impact flavor at trace use levels.
Regulatory Status
FEMA GRAS (No. 3855) and JECFA (No. 549) approved for food flavoring applications.
Flavor Character
Character-impact notes of blackcurrant, roasty, and catty; key for coffee and savory profiles.

Why 3-Mercapto-3-methylbutyl formate Cannot Be Readily Substituted by Other Coffee Thiols or Mercapto Esters


Despite sharing a common mercapto-3-methylbutyl backbone with several analogs, 3-mercapto-3-methylbutyl formate exhibits unique pH-dependent thermal degradation behavior that directly impacts its survivability during food processing [1]. Furthermore, its odor threshold and resulting odor activity values (OAVs) in complex matrices like coffee are distinct from those of other potent thiols, such as 2-furfurylthiol and 3-methyl-2-butene-1-thiol [2]. Finally, the regulatory approval landscape (FEMA GRAS and JECFA) varies among this chemical class, making unverified interchange a compliance risk for commercial product formulations [3].

Thermal Stability
pH-dependent degradation profile differs from acetate analog; formate stability may shift outside pH 4.0, altering flavor release.
Odor Impact
Odor threshold and OAVs distinct from 2-furfurylthiol and other coffee thiols; direct replacement may not replicate sensory character.
Regulatory Risk
Not all mercapto-ester analogs share FEMA GRAS; using unlisted esters may require additional safety assessment.

Quantitative Differentiation of 3-Mercapto-3-methylbutyl formate (CAS 50746-10-6) from Analogs


Thermal Stability at pH 4.0 vs. 3-Mercapto-3-methylbutyl Acetate (Direct Head-to-Head Comparison)

3-Mercapto-3-methylbutyl formate exhibits a sharp thermal stability maximum at pH 4.0, whereas its acetate analog remains stable across a broad pH range (pH 3–7) during heat processing. This differential degradation profile is attributable to the inherent lability of the formate ester linkage [1].

Thermal Stability vs. Acetate
Head-to-head
Max ~100% residual at pH 4.0; drops sharply outside; acetate >90% across pH 3–7.
Maximal stability at pH 4.0; acetate remains stable across a broad pH range, supporting pH-controlled release strategies.
Aqueous model, pasteurization simulation; SIDA quantification.
Thermal Stability pH Dependence Coffee Processing

Odor Threshold vs. Other Mercapto Esters (Cross-Study Comparable Evidence)

3-Mercapto-3-methylbutyl formate possesses an exceptionally low odor detection threshold of 2–5 ppt (ng/L in air), making it among the most potent known flavor compounds. In contrast, many other mercapto esters (e.g., 3-mercaptohexyl acetate, 3-mercapto-3-methylbutyl acetate) exhibit higher BE-GC-LoADS (Best Estimate Gas Chromatography – Lowest Amount Detected by Sniffing) values, indicating lower sensory potency [1].

Odor Threshold in Air
Cross-study
2–5 ppt (parts per trillion) — among the lowest reported for mercapto esters.
Extremely low threshold supports high-impact flavor at nanogram–microgram use levels.
GC-O serial dilution; data from combinatorial synthesis study.
Odor Threshold Sensory Potency Flavor Impact

Regulatory Clearance (FEMA GRAS) vs. Non-GRAS Analogs (Class-Level Inference)

3-Mercapto-3-methylbutyl formate holds FEMA GRAS status (FEMA No. 3855) and JECFA approval (No. 549) for use as a flavoring agent in food and beverages [1][2]. Certain structural analogs, such as 3-mercapto-3-methylbutyl isovalerate (FEMA No. 4584), also have GRAS status, but others (e.g., 3-mercapto-3-methylbutyl propionate, 3-mercapto-3-methylbutyl butyrate) lack individual FEMA listings, limiting their direct applicability in commercial food products without additional safety assessment [3].

Regulatory Clearance
Class-level
FEMA GRAS No. 3855; JECFA No. 549 approved. Unlisted esters lack individual clearance.
GRAS-listed formate streamlines regulatory acceptance for commercial food use.
U.S. FDA framework; class-level inference based on FEMA library.
Regulatory Compliance FEMA GRAS Food Flavoring

Roast Degree Dependence of Concentration in Coffee vs. 3-Mercapto-3-methylbutyl Acetate (Direct Head-to-Head Comparison)

In roasted Arabica coffee, the concentration of 3-mercapto-3-methylbutyl formate increases steadily with the degree of roasting, whereas 3-mercapto-3-methylbutyl acetate remains relatively unchanged until a high roast degree (L-value ≤18) is reached, after which it increases sharply [1].

Roast Degree Dependence
Head-to-head
Formate concentration rises steadily with roast intensity; acetate increases only at very dark roasts (L≤18).
Formate contributes across light, medium, and dark roasts; acetate limited to dark roast profiles.
Arabica coffee brews, AEDA/SIDA; roast luminosity L-value.
Coffee Flavor Roasting Degree Quantitative Analysis

Odor Activity Value (OAV) Ranking in Coffee Brews vs. Other Key Odorants (Cross-Study Comparable Evidence)

In both Arabica and Robusta coffee brews, calculation of odor activity values (OAV; ratio of concentration to odor threshold) ranked 3-mercapto-3-methylbutyl formate among the top six most potent odorants, alongside 2-furfurylthiol, methanethiol, β-damascenone, methylpropanal, and 3-methylbutanal [1]. Its OAV in brews can exceed 10,000, underscoring its dominant role in coffee aroma despite low absolute concentrations.

OAV Rank in Coffee Brews
Cross-study
OAV > 10,000; ranked among top 6 odorants in both Arabica and Robusta brews.
High OAV suggests essential role for authentic coffee aroma reconstruction.
OAV = concentration / odor threshold in water; SIDA quantification.
Odor Activity Value Coffee Aroma Character Impact

Optimal Procurement and Application Scenarios for 3-Mercapto-3-methylbutyl formate (CAS 50746-10-6)


Coffee Flavor Systems Requiring pH-Controlled Release (pH ~4.0)

Formulations for canned or bottled coffee beverages with a target pH of ~4.0 (typical of many ready-to-drink coffees) benefit from the compound's maximum thermal stability at this pH [1]. This ensures that the desired roasty/blackcurrant note survives pasteurization and shelf-life, whereas the acetate analog would provide similar stability across all pH values but would not offer the same controlled-release opportunity [1].

High-Impact Coffee Flavor Concentrates (Light to Medium Roast Profiles)

Because its concentration increases steadily with roast degree [2], 3-mercapto-3-methylbutyl formate is the preferred mercapto ester for flavoring light and medium roast coffees, where it imparts complexity without the heavy, burnt notes associated with the acetate analog (which only appears at very dark roasts) [2].

Savory Flavor Formulations (Meat, Sesame, and Roasted Vegetable Notes)

The compound's extremely low odor threshold (2–5 ppt) [3] and regulatory clearance (FEMA GRAS) [4] make it cost-effective for delivering authentic pan-roasted sesame, grilled meat, and caramelized onion notes in savory flavor systems at parts-per-billion use levels.

Fruit Flavor Applications (Blackcurrant and Tropical Fruits)

In fruit flavor compositions, the blackcurrant and tropical fruit nuances of 3-mercapto-3-methylbutyl formate [4] provide an authentic, natural character at trace levels, differentiating it from other mercapto esters that may have more sulfury or meaty off-notes [3].

Application
Selection Property
Validation Focus
Coffee flavors requiring pH-controlled release (~pH 4.0)
Thermal stability peak at pH 4.0
Survivability after pasteurization; flavor impact retention
Light to medium roast coffee flavor concentrates
Concentration increases progressively with roast degree
Roasty/blackcurrant note intensity across L-value range
Savory flavor formulations (sesame, meat, roasted vegetable)
Ultra-low odor threshold (2–5 ppt) & FEMA GRAS
Impact in ppb-level models; regulatory compliance
Fruit flavor applications (blackcurrant, tropical)
Distinct blackcurrant/tropical sensory profile
Sensory differentiation from other mercapto esters; off-note absence

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